Cas no 690264-73-4 (1-(5-bromopyridin-2-yl)-4-methyl-1,4-diazepane)
1-(5-bromopyridin-2-yl)-4-methyl-1,4-diazepane Chemical and Physical Properties
Names and Identifiers
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- 1-(5-bromo-pyridin-2-yl)-4-methyl-[1,4]diazepane
- 1-(5-bromopyridin-2-yl)-4-methyl-1,4-diazepane
- DB-336811
- AKOS010632668
- CBSOWSJDGZPLHL-UHFFFAOYSA-N
- CS-0301017
- EN300-201646
- 690264-73-4
- SCHEMBL2324130
-
- MDL: MFCD14651916
- Inchi: 1S/C11H16BrN3/c1-14-5-2-6-15(8-7-14)11-4-3-10(12)9-13-11/h3-4,9H,2,5-8H2,1H3
- InChI Key: CBSOWSJDGZPLHL-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(C=C1)N1CCN(C)CCC1
Computed Properties
- Exact Mass: 269.05276Da
- Monoisotopic Mass: 269.05276Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 200
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 19.4Ų
1-(5-bromopyridin-2-yl)-4-methyl-1,4-diazepane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-201646-1g |
1-(5-bromopyridin-2-yl)-4-methyl-1,4-diazepane |
690264-73-4 | 1g |
$355.0 | 2023-09-16 | ||
| Enamine | EN300-201646-5g |
1-(5-bromopyridin-2-yl)-4-methyl-1,4-diazepane |
690264-73-4 | 5g |
$1033.0 | 2023-09-16 | ||
| Enamine | EN300-201646-10g |
1-(5-bromopyridin-2-yl)-4-methyl-1,4-diazepane |
690264-73-4 | 10g |
$1531.0 | 2023-09-16 | ||
| Enamine | EN300-201646-0.05g |
1-(5-bromopyridin-2-yl)-4-methyl-1,4-diazepane |
690264-73-4 | 0.05g |
$299.0 | 2023-09-16 | ||
| Enamine | EN300-201646-0.1g |
1-(5-bromopyridin-2-yl)-4-methyl-1,4-diazepane |
690264-73-4 | 0.1g |
$314.0 | 2023-09-16 | ||
| Enamine | EN300-201646-0.25g |
1-(5-bromopyridin-2-yl)-4-methyl-1,4-diazepane |
690264-73-4 | 0.25g |
$328.0 | 2023-09-16 | ||
| Enamine | EN300-201646-0.5g |
1-(5-bromopyridin-2-yl)-4-methyl-1,4-diazepane |
690264-73-4 | 0.5g |
$341.0 | 2023-09-16 | ||
| Enamine | EN300-201646-1.0g |
1-(5-bromopyridin-2-yl)-4-methyl-1,4-diazepane |
690264-73-4 | 1g |
$0.0 | 2023-06-08 | ||
| Enamine | EN300-201646-2.5g |
1-(5-bromopyridin-2-yl)-4-methyl-1,4-diazepane |
690264-73-4 | 2.5g |
$697.0 | 2023-09-16 | ||
| Enamine | EN300-201646-5.0g |
1-(5-bromopyridin-2-yl)-4-methyl-1,4-diazepane |
690264-73-4 | 5.0g |
$1033.0 | 2023-03-01 |
1-(5-bromopyridin-2-yl)-4-methyl-1,4-diazepane Related Literature
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
Additional information on 1-(5-bromopyridin-2-yl)-4-methyl-1,4-diazepane
Comprehensive Overview of 1-(5-Bromopyridin-2-yl)-4-methyl-1,4-diazepane (CAS No. 690264-73-4)
1-(5-Bromopyridin-2-yl)-4-methyl-1,4-diazepane (CAS No. 690264-73-4) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, featuring a 5-bromopyridinyl moiety linked to a methyl-substituted diazepane ring, exhibits unique structural properties that make it valuable for drug discovery and material science applications. Its molecular formula is C11H16BrN3, with a molecular weight of 270.17 g/mol.
Researchers are increasingly exploring 1-(5-Bromopyridin-2-yl)-4-methyl-1,4-diazepane due to its potential as a pharmacophore in designing kinase inhibitors and G protein-coupled receptor (GPCR) modulators. The presence of the bromine atom at the 5-position of the pyridine ring enhances its reactivity in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in modern medicinal chemistry. Recent studies highlight its utility in synthesizing bioactive intermediates for neurodegenerative disease therapeutics.
In the context of green chemistry, 690264-73-4 has been investigated for its compatibility with catalytic hydrogenation and microwave-assisted synthesis, aligning with industry trends toward sustainable manufacturing. Analytical techniques like HPLC-MS and NMR spectroscopy are routinely employed to characterize its purity and stability, addressing the growing demand for high-precision chemical standards in QC/QA workflows.
The compound’s lipophilicity (LogP ≈ 2.1) and hydrogen-bonding capacity make it a candidate for blood-brain barrier (BBB) penetration studies, a hot topic in CNS drug development. Computational models, including molecular docking simulations, suggest its affinity for serotonin receptors, sparking interest in mental health applications. These attributes position 1-(5-Bromopyridin-2-yl)-4-methyl-1,4-diazepane as a versatile scaffold in fragment-based drug design.
From a commercial perspective, the demand for 690264-73-4 is rising in parallel with advancements in high-throughput screening (HTS) technologies. Suppliers emphasize its use in combinatorial chemistry libraries, catering to academic and industrial R&D sectors. Storage recommendations typically include argon-protected environments at -20°C to prevent degradation, reflecting best practices for nitrogen-containing heterocycles.
Emerging applications of this compound extend to organic electronics, where its π-conjugated system contributes to charge transport properties in semiconducting materials. Such interdisciplinary relevance underscores why 1-(5-Bromopyridin-2-yl)-4-methyl-1,4-diazepane remains a focal point in both peer-reviewed literature and patent filings. Future research may explore its role in photocatalysis or as a ligand for transition-metal complexes.
For laboratories handling CAS 690264-73-4, safety protocols emphasize glove-box techniques and waste solvent recovery systems, aligning with global ESG (Environmental, Social, and Governance) initiatives. Regulatory compliance, particularly under REACH and FDA guidelines, ensures its ethical use in commercial pipelines. As synthetic methodologies evolve, this compound is poised to play a critical role in next-generation therapeutic agents and functional materials.
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